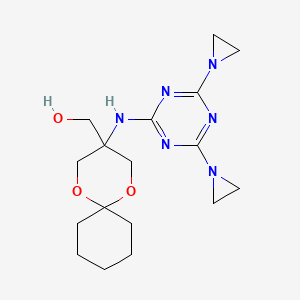

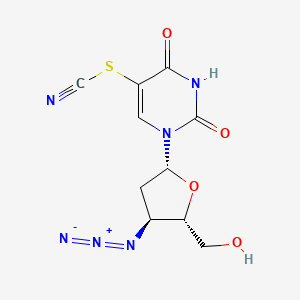

![molecular formula C14H21Cl2N4+ B15196502 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amprolium hydrochloride is an organic compound primarily used as a coccidiostat in veterinary medicine. It is a thiamine analogue that inhibits the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis in these parasites . This compound is widely used in poultry to control coccidiosis, a parasitic disease that affects the intestinal tract of birds .

Métodos De Preparación

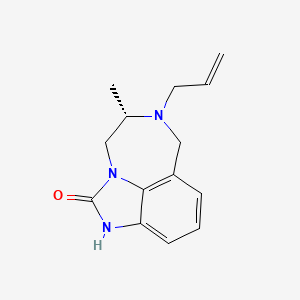

The synthesis of amprolium hydrochloride involves several steps. One common method starts with the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This intermediate undergoes reduction to yield an aminomethyl compound. The amine is then exhaustively methylated, and the activated quaternary nitrogen is displaced by bromide ion to form a key intermediate. Finally, displacement of the halogen by α-picoline results in the formation of amprolium .

Industrial production methods often involve dissolving the crude product in water, followed by decolorization and impurity removal using activated carbon. The solution is then treated with an organic solvent to crystallize amprolium hydrochloride, which is subsequently granulated, dried, and screened to obtain high-purity granular amprolium hydrochloride .

Análisis De Reacciones Químicas

Amprolium hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of a quaternary nitrogen.

Complex Formation: It forms ion-pairs with reagents like bromocresol green, bromophenol blue, and bromothymol blue, which can be extracted into organic solvents for spectrophotometric analysis

Common reagents used in these reactions include bromocresol green, bromophenol blue, and bromothymol blue. The major products formed are ion-pairs that can be analyzed spectrophotometrically .

Aplicaciones Científicas De Investigación

Amprolium hydrochloride has several scientific research applications:

Veterinary Medicine: It is extensively used to control coccidiosis in poultry and other animals.

Analytical Chemistry: The compound is used in spectrophotometric methods for the determination of various substances.

Pharmaceutical Research: It is employed in the development and validation of analytical methods for drug formulations

Mecanismo De Acción

Amprolium hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes with thiamine for absorption by the Eimeria parasites, blocking the thiamine transporter. This inhibition prevents the parasites from synthesizing carbohydrates, ultimately leading to their death .

Comparación Con Compuestos Similares

Amprolium hydrochloride is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:

Ethopabate: Another coccidiostat used in combination with amprolium hydrochloride for enhanced efficacy.

Sulfaquinoxaline: Often used in combination with amprolium hydrochloride for its synergistic effects.

These compounds differ in their mechanisms of action and chemical structures, but they all serve the common purpose of controlling coccidiosis in poultry and other animals .

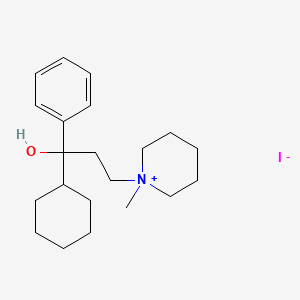

Propiedades

Fórmula molecular |

C14H21Cl2N4+ |

|---|---|

Peso molecular |

316.2 g/mol |

Nombre IUPAC |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;; |

Clave InChI |

PJBQYZZKGNOKNJ-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.